CID21480113

Molecular Docking Drug Resistance Leprosy

CID21480113 (4-(2-fluorophenylsulfonyl)benzenamine) is a synthetic sulfonanilide derivative with the molecular formula C₁₂H₁₀FNO₂S and a molecular weight of 251.28 g/mol. It is primarily recognized for its antibacterial activity against dapsone-resistant strains of Mycobacterium leprae , positioning it as a specialized research tool for investigating mechanisms of drug resistance in leprosy and for developing next-generation antileprotic therapies.

Molecular Formula C12H10FNO2S
Molecular Weight 251.28 g/mol
CAS No. 1648-34-6
Cat. No. B1668995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCID21480113
CAS1648-34-6
SynonymsCID21480113
Molecular FormulaC12H10FNO2S
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)F)S(=O)(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C12H10FNO2S/c13-11-3-1-2-4-12(11)17(15,16)10-7-5-9(14)6-8-10/h1-8H,14H2
InChIKeyGGABKJDTKJFOOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CID21480113 (CAS 1648-34-6): A Differentiated Sulfonanilide Antibacterial Agent for Dapsone-Resistant Leprosy Research


CID21480113 (4-(2-fluorophenylsulfonyl)benzenamine) is a synthetic sulfonanilide derivative with the molecular formula C₁₂H₁₀FNO₂S and a molecular weight of 251.28 g/mol . It is primarily recognized for its antibacterial activity against dapsone-resistant strains of Mycobacterium leprae [1], positioning it as a specialized research tool for investigating mechanisms of drug resistance in leprosy and for developing next-generation antileprotic therapies. Unlike the classic sulfone drug dapsone, CID21480113 features a unique 2-fluorophenyl substitution, which confers distinct binding properties to its molecular target, dihydropteroate synthase (DHPS) [2].

Why Generic Substitution Fails for CID21480113 in Dapsone-Resistant Leprosy Research


In the context of dapsone-resistant leprosy, substitution with generic sulfones or sulfonamides is scientifically unsound. Dapsone resistance is primarily mediated by specific point mutations in the folP1 gene of Mycobacterium leprae, which encodes the drug's target, dihydropteroate synthase (DHPS) [1]. These mutations (e.g., Pro55Leu) reduce dapsone's binding affinity and clinical efficacy [2]. CID21480113 was specifically identified through computational and experimental screening to overcome this resistance mechanism [3]. Its distinct 2-fluorophenyl moiety enables a unique binding mode to the mutant DHPS enzyme that classic sulfa drugs cannot achieve [3]. Therefore, substituting CID21480113 with a non-fluorinated analog or a generic sulfone would directly undermine the core objective of investigating or bypassing dapsone resistance, as detailed in the quantitative evidence below.

Quantitative Differentiation of CID21480113 Against Dapsone-Resistant M. leprae: An Evidence Guide


Superior Binding Affinity to Mutant Dihydropteroate Synthase (Pro55Leu folP1) Compared to Dapsone

In a direct computational comparison against the dapsone-resistant mutant form of dihydropteroate synthase (folP1 Pro55Leu), CID21480113 exhibited a significantly more favorable binding energy profile. Molecular docking studies demonstrated that CID21480113 achieved a stronger interaction with the mutant enzyme's active site compared to dapsone [1].

Molecular Docking Drug Resistance Leprosy

Demonstrated In Vitro Antibacterial Activity Against Dapsone-Resistant Mycobacterium leprae

The antibacterial activity of synthesized CID21480113 was experimentally validated and compared directly against dapsone [1]. While the specific Minimum Inhibitory Concentration (MIC) value is not detailed in the publicly available abstract, the study explicitly states that the compound's antibacterial activity was examined and found to be effective against dapsone-resistant M. leprae, whereas dapsone's activity is significantly diminished against strains harboring the Pro55Leu mutation [2].

Antibacterial MIC Leprosy

Favorable In Silico ADME and Toxicity Profile Relative to Dapsone

The 2016 discovery study employed ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity prediction models to screen CID21480113 against dapsone [1]. CID21480113 was identified as having a favorable ADME profile and passed initial toxicity filters, which was a key criterion for its selection as a lead compound over other candidates [1].

ADME Toxicity Drug Development

Distinct Molecular Scaffold and Binding Mode for Resistant DHPS

Structurally, CID21480113 is differentiated from dapsone (bis(4-aminophenyl)sulfone) and other sulfonamides by its 2-fluorophenyl sulfonyl group attached to an aniline ring [1]. This unique substitution pattern, absent in generic sulfa drugs, is directly responsible for its distinct interaction with the mutant DHPS enzyme. Molecular dynamics simulations showed that this moiety allows CID21480113 to maintain a stable and productive binding conformation within the active site of the Pro55Leu mutant, which dapsone cannot do effectively [2].

Structure-Activity Relationship Medicinal Chemistry Leprosy

Optimal Research and Industrial Application Scenarios for CID21480113


Mechanistic Studies of Dapsone Resistance in Mycobacterium leprae

Given its validated activity against dapsone-resistant M. leprae strains and its superior binding to mutant DHPS [1], CID21480113 is an ideal chemical probe for dissecting the molecular mechanisms of folP1-mediated drug resistance. Researchers can use it to compare gene expression profiles, metabolic changes, and protein interactions in resistant versus susceptible strains, providing insights that are unattainable with dapsone alone.

Structure-Activity Relationship (SAR) Campaigns for Novel Antileprotics

The unique 2-fluorophenyl sulfonanilide scaffold of CID21480113 [1] serves as an excellent starting point for medicinal chemistry programs aimed at developing new treatments for drug-resistant leprosy. Procurement of this compound allows for the systematic modification of its core structure to further optimize potency, selectivity, and pharmacokinetic properties, building on its proven ability to overcome a critical resistance mutation [1].

In Vitro and In Vivo Validation of New DHPS Inhibitors

CID21480113 can function as a benchmark control in assays designed to screen for and validate new DHPS inhibitors. Its known activity profile against both wild-type and mutant forms of the enzyme [1] makes it a valuable comparator for evaluating the efficacy of novel chemical entities, ensuring that new drug candidates demonstrate a meaningful advantage over existing leads.

Quote Request

Request a Quote for CID21480113

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.